Introduction: The Triazolo[4,3-b]pyridazine Scaffold
Introduction: The Triazolo[4,3-b]pyridazine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Triazolo[4,3-b]pyridazin-6-amine
The[1][2]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms create a unique electronic and steric profile, making it an effective pharmacophore for interacting with various biological targets.[3][4] This guide focuses specifically on the 6-amino substituted derivative, Triazolo[4,3-b]pyridazin-6-amine, a key building block for the development of potent and selective therapeutic agents. The presence of the 6-amino group provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases like c-Met and Pim-1, modulation of bromodomains such as BRD4, and disruption of tubulin polymerization, highlighting its versatility as a privileged scaffold in oncology research.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of Triazolo[4,3-b]pyridazin-6-amine.
PART 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical and spectral properties is essential for the effective handling, characterization, and derivatization of any chemical entity.
Chemical Identity and Structure
The foundational properties of the parent amine are summarized below.
Caption: 2D Structure of[1][2]triazolo[4,3-b]pyridazin-6-amine.
Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties. These values are critical for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability (drug-likeness).
| Property | Value | Source |
| Molecular Weight | 135.13 g/mol | PubChem[6] |
| XLogP3 (LogP) | -0.6 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 4 | PubChem[6] |
| Purity | Typically >95% | Amerigo Scientific[2] |
Spectral Characterization Data
Spectral analysis is the cornerstone of structural elucidation and purity confirmation. While specific data for the unsubstituted 6-amine is sparse in the reviewed literature, the following table provides characteristic spectral features observed in its derivatives, which are invaluable for characterization.
| Spectral Method | Characteristic Features (for derivatives) | Source |
| ¹H NMR | Aromatic protons on the pyridazine ring typically appear as doublets (d) in the δ 6.9-8.5 ppm range. The triazole proton often presents as a singlet (s) around δ 8.8-9.0 ppm. Exchangeable NH protons appear as singlets (s) at variable chemical shifts. | RSC Publishing, NIH[7][8] |
| ¹³C NMR | Aromatic carbons of the fused ring system typically resonate in the δ 115-155 ppm region. | RSC Publishing, NIH[7] |
| IR Spectroscopy | N-H stretching of the amine group is observed around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings appear in the 1500-1650 cm⁻¹ region. | RSC Publishing, NIH[7] |
| Mass Spectrometry | The molecular ion peak (M+H)⁺ is readily observed, confirming the molecular weight. | PMC, NIH[8] |
PART 2: Synthesis and Reactivity
The synthetic accessibility of the triazolopyridazine core is a key advantage for its use in drug discovery programs. The scaffold is typically constructed through a cyclization reaction, with the 6-amino group being introduced via nucleophilic substitution.
General Synthetic Workflow
A common and efficient pathway to synthesize the Triazolo[4,3-b]pyridazine scaffold begins with a commercially available dichloropyridazine. One chlorine atom is displaced with hydrazine to form a hydrazinyl intermediate. This intermediate is then cyclized to form the triazole ring. The remaining chlorine at the 6-position is a versatile handle for introducing the desired amine functionality via nucleophilic aromatic substitution (SNAr).
Caption: General synthetic pathway to[1][2]triazolo[4,3-b]pyridazin-6-amine.
Representative Experimental Protocol: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate C)
This protocol is adapted from methodologies described for the synthesis of related derivatives.[7]
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Step 1: Hydrazine Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
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Step 2: Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Step 3: Isolation of Intermediate B: Upon completion, concentrate the mixture under reduced pressure. The resulting solid, 3-chloro-6-hydrazinylpyridazine, can often be used in the next step without further purification.
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Step 4: Cyclization: Suspend the crude 3-chloro-6-hydrazinylpyridazine (1.0 eq) in triethyl orthoformate (used as both reagent and solvent).
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Step 5: Heating: Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours.
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Step 6: Product Isolation: Cool the reaction mixture to room temperature. The product, 6-chloro-[1][2]triazolo[4,3-b]pyridazine, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and LC-MS analysis before proceeding. The subsequent SNAr reaction with an ammonia source would yield the final target compound.
Chemical Reactivity
The reactivity of Triazolo[4,3-b]pyridazin-6-amine is dominated by the nucleophilic character of the exocyclic amino group and the electronic nature of the heterocyclic core.
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N-Functionalization: The primary amine at the C6 position is the most common site for modification. It readily undergoes acylation, sulfonylation, and reductive amination reactions to install a wide variety of substituents. This is the principal strategy used to build libraries of compounds for SAR studies.
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Electrophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it susceptible to electrophilic attack, although the conditions must be carefully controlled to avoid side reactions.
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Metal-Catalyzed Cross-Coupling: While less common for the 6-amino derivative itself, the 6-chloro intermediate is an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at this position.[4]
Caption: Key reactivity pathways for the modification of the core scaffold.
PART 3: Significance in Medicinal Chemistry
The Triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets with high affinity.
Overview of Biological Activities
The core's rigid structure and hydrogen bonding capabilities allow it to fit into the ATP-binding pockets of many kinases and the recognition domains of other important proteins.[5] This has led to the discovery of derivatives with potent activity against a range of diseases, primarily cancer.
| Target / Activity | Example Application | Key Findings | References |
| c-Met / Pim-1 Kinase Inhibition | Anti-cancer | Dual inhibitors with nanomolar IC₅₀ values have been developed, showing antiproliferative effects in various cancer cell lines. | RSC Publishing, NIH[7] |
| Tubulin Polymerization Inhibition | Anti-cancer | Derivatives designed as analogues of Combretastatin A-4 (CA-4) effectively inhibit tubulin polymerization and arrest cells in the G2/M phase. | NIH[4] |
| BRD4 Bromodomain Inhibition | Anti-cancer, Anti-inflammatory | The scaffold acts as a Kac mimetic, binding to the bromodomain and displacing it from chromatin. | PMC, NIH[5] |
| Tankyrase (TNKS) Inhibition | Anti-cancer (Wnt/β-catenin pathway) | The scaffold can act as a NAD isostere, leading to potent and selective inhibition of TNKS1/2. | PubMed[9] |
| Antimicrobial Activity | Infectious Diseases | Certain derivatives have shown promising activity against various bacterial and fungal strains. | ResearchGate[10][11] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Triazolo[4,3-b]pyridazine core has yielded crucial insights into the structural requirements for potent biological activity. The 6-amino position is a key anchor point for introducing moieties that can interact with specific sub-pockets of a target protein.
Caption: Key positions for modification and their impact on biological activity.
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Position 6 (Amine Functionality) : This is the most extensively studied position. The introduction of various substituted aryl, heteroaryl, or alkyl groups via the amine linker is critical for achieving high potency. For kinase inhibitors, these groups often extend into solvent-exposed regions or form additional hydrogen bonds, significantly enhancing affinity.[7]
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Position 3 : Substitution at this position, often with small aryl groups like phenyl or tolyl, is crucial for establishing key interactions within the binding pocket, such as pi-stacking or hydrophobic interactions. This position often dictates the selectivity profile of the inhibitor.[4]
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Position 8 : While less frequently modified, substitutions at this position have been shown to be important for certain targets like Tankyrase, where methyl or other small groups can improve binding and selectivity.[9]
Conclusion
Triazolo[4,3-b]pyridazin-6-amine is a highly valuable and synthetically tractable chemical scaffold. Its rigid, nitrogen-rich core provides a stable platform for interaction with a multitude of biological targets, while the 6-amino group serves as a versatile handle for chemical elaboration and property optimization. The demonstrated success in developing potent inhibitors for critical oncology targets like c-Met, Pim-1, and BRD4 underscores its status as a privileged structure in modern medicinal chemistry. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents.
References
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Title: Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors Source: PubMed URL: [Link]
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Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antimicrobial Activities of Novel 3-Substituted[1][2] Triazolo[4,3-b]pyridazines Derivatives Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors | Request PDF Source: ResearchGate URL: [Link]
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